molecular formula C8H8Cl2N2O B12976015 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

Katalognummer: B12976015
Molekulargewicht: 219.06 g/mol
InChI-Schlüssel: ISROCBGHZGNLRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a heterocyclic compound that features both pyrimidine and oxepine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyrimidine derivative with an oxepine precursor in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce oxepine-pyrimidine ketones .

Wirkmechanismus

The mechanism by which 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is unique due to its combined oxepine and pyrimidine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Eigenschaften

Molekularformel

C8H8Cl2N2O

Molekulargewicht

219.06 g/mol

IUPAC-Name

2,4-dichloro-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine

InChI

InChI=1S/C8H8Cl2N2O/c9-7-5-1-3-13-4-2-6(5)11-8(10)12-7/h1-4H2

InChI-Schlüssel

ISROCBGHZGNLRP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC2=C1C(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.